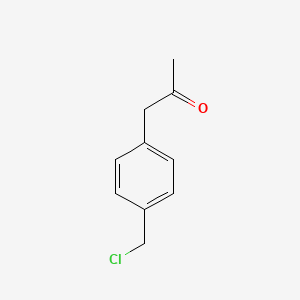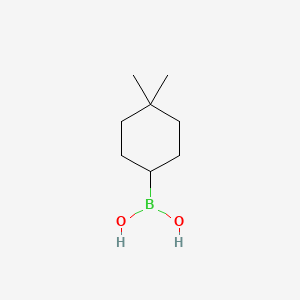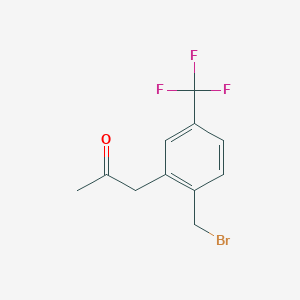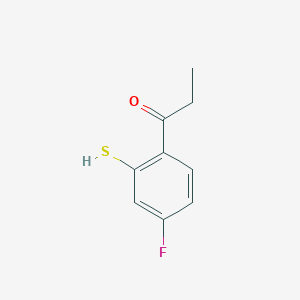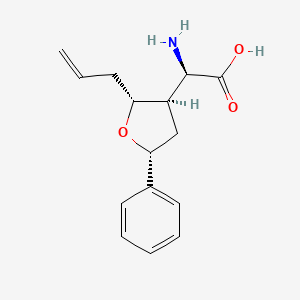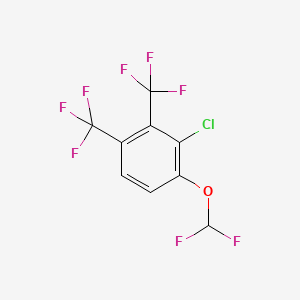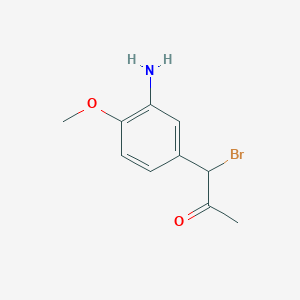
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromine atom attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one typically involves multiple steps. One common method starts with the bromination of 1-(3-Amino-4-methoxyphenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-(3-Amino-4-methoxyphenyl)-1-azidopropan-2-one or 1-(3-Amino-4-methoxyphenyl)-1-thiocyanatopropan-2-one.
Oxidation: Formation of 1-(3-Amino-4-methoxyphenyl)-1-propanone or 1-(3-Amino-4-methoxyphenyl)propanoic acid.
Reduction: Formation of 1-(3-Amino-4-methoxyphenyl)-1-propanol.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of dyes and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-4-methoxyphenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(3-Amino-4-methoxyphenyl)ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(3-Amino-4-methoxyphenyl)-1-chloropropan-2-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
1-(3-Amino-4-methoxyphenyl)-1-iodopropan-2-one: Contains iodine, which can lead to different chemical and biological properties due to the larger atomic size and different bonding characteristics.
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
1-(3-amino-4-methoxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,12H2,1-2H3 |
InChI-Schlüssel |
DXNGMNPPFWIWLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



